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Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321 Get Quote

In the landscape of synthetic chemistry, understanding the transformation of molecules requires

a detailed characterization of both starting materials and final products. This guide provides a

comprehensive spectroscopic comparison of 1,1-Diphenylpropane with its common

precursors: benzene, 1-phenyl-1-propanone, and 1-phenyl-1-propanol. Through a meticulous

examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, we illuminate the structural changes that occur at each synthetic step. This analysis

is crucial for researchers, scientists, and professionals in drug development for reaction

monitoring, quality control, and structural elucidation.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 1,1-Diphenylpropane and

its precursors. This quantitative data offers a clear and objective comparison, highlighting the

distinct spectroscopic signature of each compound.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Benzene ~7.3 Singlet 6H Aromatic C-H

1-Phenyl-1-

propanone
7.95-8.05 Multiplet 2H

Aromatic C-H

(ortho)

7.40-7.60 Multiplet 3H
Aromatic C-H

(meta, para)

2.95 Quartet 2H -CH₂-

1.20 Triplet 3H -CH₃

1-Phenyl-1-

propanol
7.20-7.40 Multiplet 5H Aromatic C-H

4.58 Triplet 1H -CH(OH)-

~2.1 (broad) Singlet 1H -OH

1.70-1.90 Multiplet 2H -CH₂-

0.90 Triplet 3H -CH₃

1,1-

Diphenylpropane
7.10-7.35 Multiplet 10H Aromatic C-H

3.95 Triplet 1H -CH-

2.15 Sextet 2H -CH₂-

0.90 Triplet 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

Benzene 128.4 Aromatic C-H

1-Phenyl-1-propanone 200.7 C=O

136.9 Aromatic C (quaternary)

132.9 Aromatic C-H

128.5 Aromatic C-H

127.9 Aromatic C-H

31.7 -CH₂-

8.4 -CH₃

1-Phenyl-1-propanol 144.8 Aromatic C (quaternary)

128.3 Aromatic C-H

127.2 Aromatic C-H

125.9 Aromatic C-H

75.9 -CH(OH)-

31.9 -CH₂-

10.1 -CH₃

1,1-Diphenylpropane 145.0 Aromatic C (quaternary)

128.9 Aromatic C-H

128.2 Aromatic C-H

126.0 Aromatic C-H

51.0 -CH-

31.0 -CH₂-

12.5 -CH₃

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
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Compound
Key IR Absorptions
(cm⁻¹)

Molecular Ion (m/z)
Key Fragments
(m/z)

Benzene

3100-3000 (aromatic

C-H stretch), 1600-

1400 (C=C stretch)[1]

78 77, 51

1-Phenyl-1-propanone

3100-3000 (aromatic

C-H stretch), 1685

(C=O stretch)[2],

1600-1400 (C=C

stretch)

134[3][4] 105, 77, 51

1-Phenyl-1-propanol

3550-3200 (broad, O-

H stretch)[5], 3100-

3000 (aromatic C-H

stretch)[5], 1600-1400

(C=C stretch)

136[6][7] 107, 79, 77

1,1-Diphenylpropane

3100-3000 (aromatic

C-H stretch), 1600-

1400 (C=C stretch)

196[8] 167, 117, 91

From Precursors to Product: A Synthetic Workflow
The synthesis of 1,1-Diphenylpropane from benzene typically proceeds through a two-step

sequence. The initial step involves the Friedel-Crafts acylation of benzene with propanoyl

chloride to yield 1-phenyl-1-propanone. This ketone then undergoes a Wolff-Kishner or

Clemmensen reduction to afford the final product, 1,1-Diphenylpropane. An alternative route

involves the reduction of the ketone to 1-phenyl-1-propanol, followed by a Friedel-Crafts

alkylation with benzene.
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Synthesis of 1,1-Diphenylpropane

Benzene

1-Phenyl-1-propanone

Friedel-Crafts Acylation

Propanoyl Chloride
AlCl₃

1,1-Diphenylpropane

 

Reduction
(e.g., Wolff-Kishner)

Click to download full resolution via product page

Synthetic pathway to 1,1-Diphenylpropane.

Experimental Corner: The How-To of Spectroscopy
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during

acquisition.
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Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and

the spectra were manually phased and baseline corrected. Chemical shifts are reported in

parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For liquid samples (Benzene, 1-Phenyl-1-propanone, 1-Phenyl-1-

propanol, 1,1-Diphenylpropane), a thin film was prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) plates.

Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Data Analysis: The positions of significant absorption bands are reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron

ionization (EI) source.

Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the

GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven

temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

Ionization and Mass Analysis: The separated components were introduced into the EI source

operating at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400

amu.

Data Interpretation: The molecular ion peak (M⁺) and the m/z values of the most abundant

fragment ions were identified from the mass spectrum.

This comprehensive guide provides a foundational understanding of the spectroscopic

characteristics of 1,1-Diphenylpropane and its precursors. The presented data and protocols
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serve as a valuable resource for chemists in academia and industry, facilitating the

unambiguous identification and characterization of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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